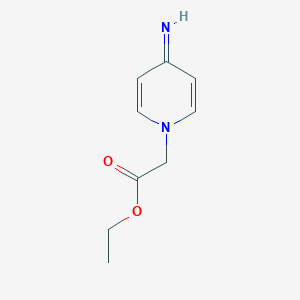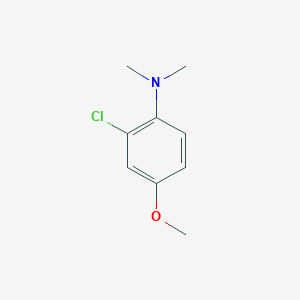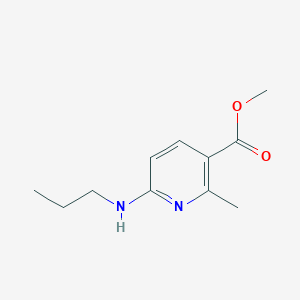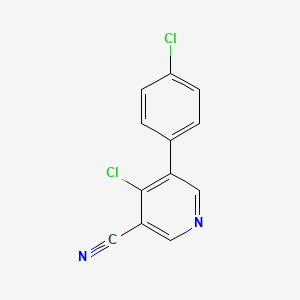![molecular formula C7H8F2O2 B13006625 (1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006625.png)
(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5S,6S)-2,2-difluorobicyclo[310]hexane-6-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[3.1.0]hexane derivatives.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilization of reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures but different substituents.
Fluorinated Carboxylic Acids: Compounds with fluorine atoms and carboxylic acid groups.
Uniqueness
(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific stereochemistry and the presence of both fluorine atoms and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C7H8F2O2 |
|---|---|
Molekulargewicht |
162.13 g/mol |
IUPAC-Name |
(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)2-1-3-4(5(3)7)6(10)11/h3-5H,1-2H2,(H,10,11)/t3-,4-,5-/m0/s1 |
InChI-Schlüssel |
HXEVQMYLHFHTHR-YUPRTTJUSA-N |
Isomerische SMILES |
C1CC([C@H]2[C@@H]1[C@@H]2C(=O)O)(F)F |
Kanonische SMILES |
C1CC(C2C1C2C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13006559.png)



![tert-Butyl((1S,5S)-5-(fluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13006573.png)

![1-[Amino(phenyl)methyl]cyclohexan-1-ol](/img/structure/B13006580.png)
![2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B13006589.png)




![1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13006641.png)
